molecular formula C8H15N3O B13313346 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Cat. No.: B13313346
M. Wt: 169.22 g/mol
InChI Key: XCOKVKFVJAASPU-UHFFFAOYSA-N
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Description

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine (CAS 1155534-92-1) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and role in drug discovery. The molecular formula is C8H15N3O, and it has a molecular weight of 169.22 g/mol . Researchers are interested in 1,2,4-oxadiazole derivatives for their potential as inhibitors of biologically significant targets. For instance, structurally related compounds have been investigated for their role as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme considered a promising target for cancer immunotherapy . The presence of both the 1,2,4-oxadiazole ring and the propan-2-amine group makes this compound a versatile intermediate for synthesizing more complex molecules and exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine

InChI

InChI=1S/C8H15N3O/c1-4-5-6-10-7(11-12-6)8(2,3)9/h4-5,9H2,1-3H3

InChI Key

XCOKVKFVJAASPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound contains two reactive centers:

  • 1,2,4-Oxadiazole Ring : A five-membered heterocycle with nitrogen and oxygen atoms, known for stability under physiological conditions but susceptible to ring-opening under acidic or basic conditions .

  • Tertiary Amine Group : A non-nucleophilic amine due to steric hindrance, typically involved in acid-base reactions or coordination chemistry .

Hypothetical Reaction Pathways

Based on structural analogs (e.g., CID 43559251 and CID 45792490), the following reactions are plausible:

Acid-Base Reactions

The tertiary amine can form salts with acids. For example:

C8H15N3O+HClC8H15N3OHCl\text{C}_8\text{H}_{15}\text{N}_3\text{O} + \text{HCl} \rightarrow \text{C}_8\text{H}_{15}\text{N}_3\text{O} \cdot \text{HCl}

This is corroborated by the existence of hydrochloride derivatives in related compounds (e.g., CID 43559251) .

Oxadiazole Ring Reactivity

The oxadiazole ring may undergo:

  • Hydrolysis : Under strong acidic or basic conditions, leading to formation of carboxylic acid derivatives.

  • Electrophilic Substitution : At the C-5 position due to electron-withdrawing effects of the oxadiazole ring .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Notes
This compoundTertiary amine, 1,2,4-oxadiazoleStable under physiological pH; limited nucleophilicity due to steric hindrance .
2-(5-Methyl-oxadiazol-3-yl)propan-2-amine HClTertiary amine (HCl salt), methyl-oxadiazoleEnhanced solubility in polar solvents due to hydrochloride formation .

Research Gaps

  • No experimental data on catalytic reactions (e.g., hydrogenation) or bioconjugation (e.g., peptide coupling) were identified.

  • Biological activity studies (e.g., enzyme inhibition) are absent in the provided sources.

Synthetic Considerations

While synthesis details for this specific compound are unavailable, related 1,2,4-oxadiazoles are typically synthesized via:

  • Cyclization Reactions : Between amidoximes and carboxylic acid derivatives.

  • Post-Functionalization : Alkylation or amination of pre-formed oxadiazole cores .

Scientific Research Applications

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately causing cell death. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the oxadiazole ring significantly influence molecular properties. Below is a comparison of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine with ethyl-, methyl-, and tert-butyl-substituted analogs:

Compound Name Substituent (R) Molecular Formula Predicted CCS (Ų) [M+H]+ Key Applications/Notes
This compound Propyl (-C₃H₇) C₈H₁₅N₃O Not reported HCV NS5B inhibitor intermediate (inferred)
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride Ethyl (-C₂H₅) C₇H₁₃N₃O·HCl 132.8 Predicted CCS data available
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride Methyl (-CH₃) C₆H₁₁N₃O·HCl 128.3 Smaller CCS, higher polarity
2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride tert-Butyl (-C(CH₃)₃) C₉H₁₇N₃O·HCl Not reported Bulky substituent; steric effects likely

Key Observations :

  • Collision Cross Section (CCS) : Ethyl and methyl analogs exhibit increasing CCS values with larger substituents (methyl: 128.3 Ų; ethyl: 132.8 Ų), suggesting that substituent size correlates with molecular volume . The propyl analog is expected to follow this trend but lacks experimental data.
  • Synthetic Flexibility : Propyl and ethyl derivatives are synthesized via similar routes (e.g., amidoxime-orthoester condensation), but tert-butyl derivatives may require alternative methods due to steric hindrance .

Structural and Functional Differences

  • Propyl vs.
  • tert-Butyl vs. Linear Alkyl : The tert-butyl group introduces steric bulk, which may hinder binding to certain targets but improve metabolic stability .

Biological Activity

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a synthetic organic compound characterized by its oxadiazole ring structure, which is known for various biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

  • Molecular Formula : C₈H₁₅N₃O
  • Molecular Weight : 155.23 g/mol
  • CAS Number : 1221725-72-9
  • SMILES Notation : CCCC1=NC(=NO1)C(C)(C)N

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings can exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cellular processes. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others. The IC50 values for related compounds indicate potent antiproliferative activity, which could be explored further for this specific compound .

Cytokinin-like Activity

In agricultural applications, the compound has been noted for its potential as a plant growth regulator. Research on synthetic heterocyclic compounds indicates that they can enhance the growth and development of plants by acting similarly to cytokinins. This includes stimulating chlorophyll synthesis and increasing photosynthetic efficiency in crops such as maize and pumpkin .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cellular Interaction : It may interact with cellular receptors or pathways that regulate growth and division in both microbial and plant systems.

Case Studies and Research Findings

A selection of studies highlights the biological activity of similar compounds:

StudyFindings
Varadaraju et al. (2013)Investigated piperazine derivatives showing inhibition of acetylcholinesterase; similar mechanisms might apply to oxadiazole derivatives .
Research on OxadiazolesDemonstrated antibacterial activity against various pathogens; potential for developing new antibiotics .
Agricultural ApplicationsShowed significant increases in chlorophyll content and growth rates in treated plants compared to controls .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of thioamide precursors or through nucleophilic substitution reactions. For example, describes a protocol for analogous oxadiazole derivatives using reflux conditions (1,4-dioxane, triethylamine) with malononitrile or ethyl cyanoacetate. Key factors affecting yield include:

  • Catalyst : Triethylamine enhances nucleophilicity.
  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) improve cyclization efficiency.
  • Temperature : Reflux (~100–120°C) ensures complete ring closure .
    • Data Table :
PrecursorCatalystSolventYield (%)Reference
ThioamideTEA1,4-dioxane65–75
Nitrile derivativeNoneMethanol50–60

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Look for characteristic peaks:
  • N–H stretching (3350–3250 cm⁻¹, amine group).
  • C=N (1600–1580 cm⁻¹, oxadiazole ring) .
  • ¹H NMR : Signals at δ 1.0–1.2 ppm (triplet, propyl –CH₂–), δ 1.4–1.6 ppm (singlet, propan-2-amine –CH₃), and δ 8.1–8.3 ppm (oxadiazole ring proton) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow guidelines from and :

  • Ventilation : Use fume hoods to avoid inhalation.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Utilize tools like AutoDock Vina or Schrödinger Suite:

  • Target Selection : Focus on enzymes (e.g., COX-2, EGFR) based on structural analogs in and .
  • Docking Parameters : Grid box size 60 × 60 × 60 Å, Lamarckian genetic algorithm.
  • Validation : Compare binding energies (<–6.0 kcal/mol) with known inhibitors .
    • Data Table :
Target ProteinBinding Energy (kcal/mol)Interaction ResiduesReference
COX-2–7.2His90, Tyr355
EGFR–6.8Met793, Lys716

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test across concentrations (1–100 µM) to identify biphasic effects.
  • Assay Validation : Use multiple assays (e.g., DPPH for antioxidants, MTT for cytotoxicity).
  • Impurity Check : HPLC purity >98% to rule out side-product interference ( ). Contradictions in (antioxidant) vs. (cytotoxic) may arise from cell line specificity (e.g., HeLa vs. MCF-7) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Modification Sites :
  • Propyl chain (C5) : Replace with longer alkyl groups (butyl) to enhance lipophilicity.
  • Propan-2-amine group : Substitute with cyclic amines (piperidine) to improve metabolic stability.
  • Synthesis : Follow ’s protocol for Schiff base derivatives via reflux in methanol.
  • Evaluation : Compare IC₅₀ values in enzyme inhibition assays .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
  • Toxicity : Acute toxicity testing per OECD 423 guidelines; monitor liver enzymes (ALT, AST) and renal biomarkers .

Methodological Notes

  • Data Interpretation : Cross-validate NMR/FTIR data with computational predictions (e.g., ChemDraw simulations) to confirm assignments.
  • Contradiction Management : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables .

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